4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate
Description
4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate is a heterocyclic compound belonging to the oxadiazole class, characterized by a five-membered ring containing two nitrogen and one oxygen atom. The iodine substituent at the 4-position and the 4-methoxyphenyl group at the 3-position impart unique electronic and steric properties to the molecule. This compound is part of a broader family of oxadiazolium salts, which are known for their diverse applications in medicinal chemistry, materials science, and agrochemicals .
The iodine atom enhances electrophilicity and may improve biological activity through halogen bonding, while the methoxy group contributes to solubility and modulates electronic effects. Structural validation via crystallography (e.g., SHELX software) and spectroscopic methods (IR, NMR) is critical for confirming its configuration .
Properties
IUPAC Name |
4-iodo-3-(4-methoxyphenyl)oxadiazol-3-ium-5-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O3/c1-14-7-4-2-6(3-5-7)12-8(10)9(13)15-11-12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWUVFKPJIVNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]2=NOC(=C2I)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201282-63-5 | |
| Record name | 4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-iodoaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized using a suitable reagent such as sodium azide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between the target compound and analogous oxadiazolium derivatives:
Key Observations :
- Iodine vs.
- Methoxy vs. Trifluoromethyl : The methoxy group in the target compound improves solubility, whereas the trifluoromethyl group in the analog (CID 71662799) enhances lipophilicity and resistance to oxidative metabolism .
- Electronic Effects : The acetyl group in 3-phenyl-4-acetyl-oxadiazole introduces electron-withdrawing effects, altering charge distribution across the oxadiazole ring .
Toxicity and Stability
- Toxicity Prediction : Computational tools (e.g., GUSAR) predict acute toxicity based on substituent effects. The iodine atom may increase toxicity compared to chlorine or methoxy groups .
- Metabolic Stability : The trifluoromethyl analog () is likely more stable in vivo due to resistance to cytochrome P450 oxidation .
Biological Activity
4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate (CAS No. 201282-63-5) is a heterocyclic compound belonging to the class of 1,2,3-oxadiazolium-5-olates. Its molecular formula is with a molecular weight of approximately 318.07 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The structure of 4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate features a five-membered ring containing two nitrogen atoms and one oxygen atom, with an iodine atom at the fourth position and a methoxy group () attached to the phenyl ring at the third position. This unique arrangement contributes to its biological properties.
Antimicrobial Properties
Research indicates that compounds in the oxadiazole family often exhibit antimicrobial activity. For instance, derivatives of oxadiazoles have been shown to possess significant antibacterial and antifungal properties. Preliminary studies suggest that 4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to 4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium have demonstrated cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. However, comprehensive studies specifically targeting this compound are still needed to elucidate its full potential in cancer therapy.
Enzyme Inhibition
The biological activity of 4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium may also extend to enzyme inhibition. Compounds within this class have been studied for their ability to inhibit various enzymes linked to disease processes. For instance, certain oxadiazoles have shown promise as inhibitors of phosphatases involved in cancer progression.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic pathways for 4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate?
- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions. For iodinated analogs, a two-step approach is common:
Formation of the oxadiazole core : React a nitrile oxide with an appropriate carbonyl compound (e.g., via 1,3-dipolar cycloaddition).
Iodination : Introduce iodine using electrophilic iodinating agents (e.g., N-iodosuccinimide) under controlled conditions.
For the 4-methoxyphenyl substituent, pre-functionalization of the aryl group prior to cyclization is recommended to ensure regioselectivity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm the oxadiazolium core and iodine positioning (as demonstrated for analogous compounds in Acta Cryst. studies) .
- Spectroscopy : Use H/C NMR to verify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and the iodine environment. IR can confirm C-O (oxadiazole) and C-I stretches (~500 cm) .
- Elemental analysis : Match experimental C, H, N, and I percentages with theoretical values (±0.3% tolerance) .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C to prevent photodeiodination, a common issue with aryl iodides .
- Moisture : Use desiccants to avoid hydrolysis of the oxadiazolium ring, which can lead to ring-opening products .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The C-I bond in aryl iodides facilitates Suzuki-Miyaura or Ullmann couplings. For this compound:
- Catalyst selection : Use Pd(PPh) with a biphenyl ligand for sterically hindered substrates.
- Reaction monitoring : Track iodine displacement via F NMR (if using fluorinated coupling partners) or HPLC-MS.
Note: The electron-donating methoxy group may reduce oxidative addition efficiency; optimize base (e.g., CsCO) and solvent (DMA) .
Q. What computational methods are suitable for predicting the compound’s electronic properties?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-311+G(d,p) to model the HOMO-LUMO gap, focusing on iodine’s contribution to electron density.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by parameterizing the iodine atom’s van der Waals radius (2.15 Å) and partial charge .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.
- Isotopic labeling : Synthesize a C-labeled analog to assign overlapping peaks.
- Comparative analysis : Cross-reference with structurally similar oxadiazolium salts (e.g., 3-(4-Methylphenyl)-4-[(thiosemicarbazono)methyl]-1,2,3-oxadiazol-3-ium-5-olate) .
Q. What strategies mitigate competing side reactions during functionalization of the oxadiazolium ring?
- Methodological Answer :
- Protecting groups : Temporarily block the 4-methoxyphenyl group with a trimethylsilyl ether to prevent electrophilic substitution.
- Low-temperature conditions : Perform reactions at -78°C (dry ice/acetone) to suppress ring decomposition.
- In situ monitoring : Use FT-IR to detect intermediates (e.g., nitrile oxides) and adjust reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
